sodium;cyclopenta-1,3-diene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

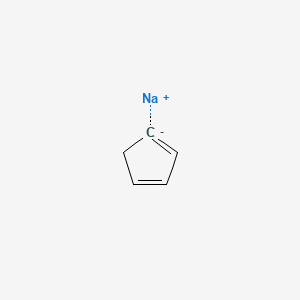

sodium;cyclopenta-1,3-diene is an organosodium compound with the chemical formula C₅H₅Na. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organometallic chemistry, particularly in the synthesis of metallocenes and other cyclopentadienyl derivatives .

Vorbereitungsmethoden

sodium;cyclopenta-1,3-diene is commercially available as a solution in tetrahydrofuran (THF). It is typically prepared by treating cyclopentadiene with sodium. The reaction can be conducted by heating a suspension of molten sodium in dicyclopentadiene . The general reaction is as follows: [ 2 \text{Na} + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{NaC}_5\text{H}_5 + \text{H}_2 ]

In former times, sodium was provided in the form of “sodium wire” or “sodium sand,” a fine dispersion of sodium prepared by melting sodium in refluxing xylene and rapidly stirring . Sodium hydride is also a convenient base for this preparation: [ \text{NaH} + 2 \text{C}_5\text{H}_6 \rightarrow \text{NaC}_5\text{H}_5 + \text{H}_2 ]

Analyse Chemischer Reaktionen

Formation of Metallocenes

NaC₅H₅ is pivotal in synthesizing metallocenes via salt metathesis with transition metal halides:

2NaC5H5+FeCl2→Fe(C5H5)2+2NaCl

Key applications :

-

Ferrocene (FeCp2) production in 77–89% yield using FeCl₂ in THF .

-

Analogous syntheses of cobaltocene (CoCp2) and nickelocene (NiCp2) .

| Metal Halide | Product | Yield (%) | Conditions |

|---|---|---|---|

| FeCl₂ | Ferrocene | 77–89 | THF, 50°C, 4–16 hr |

| CoCl₂ | Cobaltocene | 65–75 | DMF, 25°C, 30 min |

| NiCl₂ | Nickelocene | 60–70 | THF, reflux |

Alkylation and Substitution Reactions

NaC₅H₅ undergoes nucleophilic substitution with alkyl halides and carbonyl derivatives:

-

Alkylation :

NaC5H5+R-X→R-C5H5+NaXMethylcyclopentadienide (NaC5H4CH3) forms via reaction with methyl iodide, confirmed by NMR (singlet at 4.58 τ for ring protons, 7.87 τ for methyl protons) .

-

Carboxylation :

NaC5H5+CO2→C5H5COONaSubsequent acidification yields cyclopentadienylcarboxylic acid (C5H5COOH) in 75–89% yield .

Diels-Alder Reactivity

The Cp⁻ anion regenerates cyclopentadiene (C5H6) upon protonation, enabling high-velocity Diels-Alder reactions:

C5H6+Dienophile→Adduct

Kinetic data :

| Dienophile | Rate Constant (M⁻¹s⁻¹, 20°C) | Relative Rate vs. Butadiene |

|---|---|---|

| Tetracyanoethylene | 1.2×103 | 2,100,000× |

| N-Phenylmaleimide | 4.5×102 | 820,000× |

| Maleic anhydride | 2.8×102 | 500,000× |

Cyclopentadiene’s reactivity stems from its planar geometry and low distortion energy in the transition state .

Decomposition and Stability

NaC₅H₅ is pyrophoric, decomposing violently in air:

NaC5H5+O2→Na2O+CO2+H2O+soot

Stability protocols :

Acid-Base Equilibria

The Cp⁻ anion participates in proton-exchange equilibria:

C5H5−+C5H6⇌C5H6+C5H5−

Methylcyclopentadienide (C5H4CH3−) exhibits a higher basicity (pKa≈14) than Cp⁻ (pKa=15) .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Metallocene Synthesis : Sodium cyclopenta-1,3-diene is widely utilized as a reagent in the preparation of metallocenes. These compounds are crucial in catalysis and materials science due to their unique electronic properties and stability.

- Ligand Formation : The cyclopentadienyl anion serves as an important ligand in coordination chemistry, facilitating the formation of stable complexes with transition metals.

Biology and Medicine

- Cytotoxic Activity : Recent studies indicate that sodium cyclopenta-1,3-diene and its metal complexes exhibit cytotoxic effects against cancer cell lines. For instance, diiron bis-cyclopentadienyl complexes derived from this compound have shown significant activity against ovarian cancer cells, comparable to cisplatin, a standard chemotherapy drug .

- Mechanism of Action : The biological activity is primarily attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in target cells. The ability to form stable metal complexes enhances its therapeutic potential by modifying the electronic properties of the metal center .

Industry

- Catalyst Production : Sodium cyclopenta-1,3-diene is used in the production of catalysts for various industrial processes. Its unique reactivity allows for the development of high-performance materials such as polymers and resins .

Case Study 1: Cytotoxic Activity Against Cancer Cells

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various diiron bis-cyclopentadienyl complexes derived from sodium cyclopenta-1,3-diene. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS generation |

| A549 | 20 | Inhibition of cell proliferation |

| HeLa | 10 | Activation of caspase pathways |

These results indicate that certain complexes derived from sodium cyclopenta-1,3-diene possess significant anticancer properties through mechanisms involving oxidative stress and apoptosis induction .

Case Study 2: Industrial Applications

In industrial settings, sodium cyclopenta-1,3-diene has been employed to synthesize various high-performance materials. For example, its role in producing catalysts has been pivotal in enhancing reaction efficiencies in chemical manufacturing processes .

Wirkmechanismus

The mechanism by which sodiumcyclopentadienide exerts its effects is primarily through its ability to donate electrons and form stable complexes with metals. The cyclopentadienide anion (C₅H₅⁻) acts as a ligand, coordinating with metal centers to form metallocenes. This coordination stabilizes the metal center and facilitates various catalytic processes .

Vergleich Mit ähnlichen Verbindungen

sodium;cyclopenta-1,3-diene is unique due to its ability to form stable metallocene complexes. Similar compounds include:

Potassiumcyclopentadienide (C₅H₅K): Similar in reactivity but less commonly used due to the higher reactivity of potassium.

Lithiumcyclopentadienide (C₅H₅Li): Often used in similar applications but can be more reactive and less stable than sodiumcyclopentadienide.

Tetrabutylammoniumcyclopentadienide (C₅H₅NBu₄): Used in ionic form and supported entirely by ionic bonding.

These compounds share similar reactivity patterns but differ in their stability and ease of handling, making sodiumcyclopentadienide a preferred choice in many applications.

Eigenschaften

Molekularformel |

C5H5Na |

|---|---|

Molekulargewicht |

88.08 g/mol |

IUPAC-Name |

sodium;cyclopenta-1,3-diene |

InChI |

InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 |

InChI-Schlüssel |

JQUZTGJSSQCTPV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC=[C-]1.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.